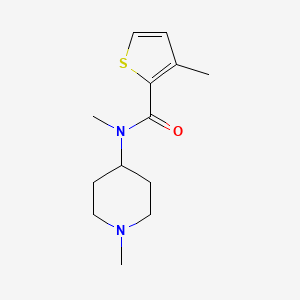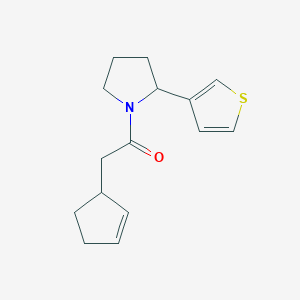![molecular formula C14H13ClN2O B7512876 N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512876.png)
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in neurodegenerative diseases. This compound has been shown to have a neuroprotective effect on dopaminergic neurons, making it a promising candidate for the treatment of Parkinson's disease and other related disorders.
作用機序
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide works by inhibiting the activity of a protein called mixed lineage kinase 3 (MLK3). MLK3 is involved in the activation of a signaling pathway that leads to the death of dopaminergic neurons in Parkinson's disease. By inhibiting MLK3, this compound can prevent this pathway from being activated, thereby protecting the neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include:
- Neuroprotection of dopaminergic neurons
- Reduction of neuroinflammation
- Improvement of motor function
- Prevention of oxidative stress
実験室実験の利点と制限
One advantage of using N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide in lab experiments is its well-characterized mechanism of action. This allows researchers to design experiments that specifically target the pathway that is affected by the compound. Another advantage is that this compound has been shown to have a neuroprotective effect in multiple animal models of Parkinson's disease, indicating that it may be effective in humans as well.
One limitation of using this compound in lab experiments is that it may not be effective in all cases of Parkinson's disease. The disease is highly heterogeneous, and different patients may have different underlying causes of their symptoms. Additionally, this compound may have off-target effects that could impact the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide. These include:
- Clinical trials to evaluate the safety and efficacy of the compound in humans with Parkinson's disease
- Studies to investigate the potential use of this compound in other neurodegenerative diseases, such as Alzheimer's disease or Huntington's disease
- Development of more potent or selective MLK3 inhibitors that could be used in combination with this compound to enhance its neuroprotective effects
- Studies to investigate the potential use of this compound in combination with other drugs or therapies for Parkinson's disease, such as deep brain stimulation or gene therapy.
合成法
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide can be synthesized through a multi-step process involving the reaction of various starting materials. The synthesis typically involves the use of organic solvents and reagents, and requires careful control of reaction conditions to ensure high yield and purity of the final product.
科学的研究の応用
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease. In preclinical studies, this compound has been shown to have a neuroprotective effect on dopaminergic neurons, which are the cells that are lost in Parkinson's disease. This compound has also been shown to improve motor function and reduce neuroinflammation in animal models of the disease.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-11-2-4-13(15)5-3-11)14(18)12-6-8-16-9-7-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFPCQSRPXCDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


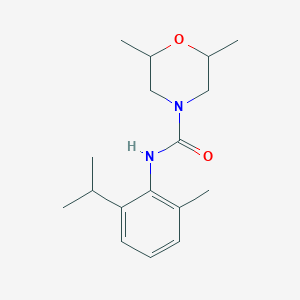
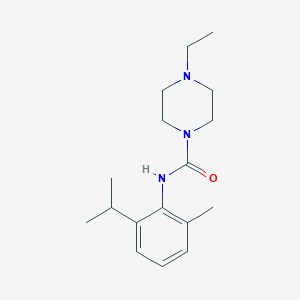

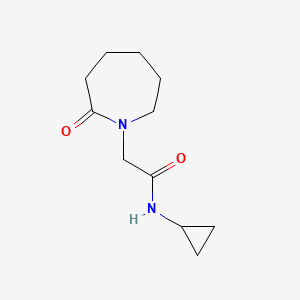

![N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512861.png)

![1-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-3-[6-(dimethylamino)pyridin-3-yl]urea](/img/structure/B7512877.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7512885.png)
![N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512891.png)
